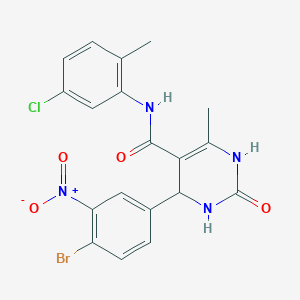![molecular formula C16H24N2O4 B5149507 4-[6-(4-nitrophenoxy)hexyl]morpholine](/img/structure/B5149507.png)
4-[6-(4-nitrophenoxy)hexyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-nitrophenoxy)hexyl]morpholine is a chemical compound that has been used in scientific research for various purposes. This compound is also known as NPC-15437 and is a potent inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in many cellular processes, including cell growth and differentiation, and its inhibition by NPC-15437 has been shown to have various biochemical and physiological effects.
作用机制
NPC-15437 is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play important roles in signal transduction pathways. PKC is activated by various stimuli, including hormones, growth factors, and neurotransmitters, and its activation leads to the phosphorylation of downstream targets. NPC-15437 binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PKC by NPC-15437 has various biochemical and physiological effects. In cancer cells, the inhibition of PKC leads to the inhibition of cell growth and induction of apoptosis. In neurons, the inhibition of PKC leads to the modulation of synaptic plasticity and memory formation. In vascular smooth muscle cells, the inhibition of PKC leads to the relaxation of blood vessels and the reduction of blood pressure.
实验室实验的优点和局限性
The advantages of using NPC-15437 in lab experiments include its high potency and specificity for PKC, which allows for the selective inhibition of PKC without affecting other signaling pathways. The limitations of using NPC-15437 in lab experiments include its potential toxicity and the need for careful optimization of concentration and exposure time to avoid non-specific effects.
未来方向
There are several future directions for the use of NPC-15437 in scientific research. One direction is the investigation of the role of PKC in other cellular processes, such as immune function and inflammation. Another direction is the development of new PKC inhibitors based on the structure of NPC-15437, which may have improved potency, specificity, and pharmacokinetic properties. Finally, the use of NPC-15437 in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.
合成方法
The synthesis of 4-[6-(4-nitrophenoxy)hexyl]morpholine involves the reaction of 4-nitrophenol with 6-bromohexanol in the presence of a base to form 6-(4-nitrophenoxy)hexanol. This intermediate is then reacted with morpholine in the presence of an acid catalyst to form this compound. The synthesis of this compound has been described in several research articles, and the purity and yield of the compound have been optimized for various applications.
科学研究应用
NPC-15437 has been used in various scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, NPC-15437 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, NPC-15437 has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, NPC-15437 has been used to investigate the role of PKC in vascular smooth muscle contraction and relaxation.
属性
IUPAC Name |
4-[6-(4-nitrophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-18(20)15-5-7-16(8-6-15)22-12-4-2-1-3-9-17-10-13-21-14-11-17/h5-8H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUTVHWGMBRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149430.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![5-(1,2-oxazinan-2-ylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5149473.png)
![1-ethyl-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B5149479.png)
![4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B5149485.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149508.png)
![2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5149514.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5149528.png)
![N-{2-[(4-methylphenyl)thio]ethyl}methanesulfonamide](/img/structure/B5149536.png)
